4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine
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Overview
Description
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which “4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine” belongs, are known to interact with various biological targets. They are often used as scaffolds in drug design due to their ability to bind to various enzymes and receptors .
Mode of Action
The mode of action of “this compound” would depend on its specific molecular structure and the target it interacts with. Pyrazoles can exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazoles and their derivatives have been reported to affect various biochemical pathways due to their diverse biological activities. They have been associated with antibacterial, antifungal, anti-inflammatory, and antioxidant activities .
Preparation Methods
The synthesis of 4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile . The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Comparison with Similar Compounds
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine can be compared with other similar compounds, such as:
3-methyl-4-nitro-1H-pyrazole: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-(3-methyl-1H-pyrazol-5-yl)morpholine:
4-(3-methyl-4-amino-1H-pyrazol-5-yl)morpholine: This compound has an amino group instead of a nitro group, leading to different chemical properties and biological activities.
Biological Activity
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. Pyrazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound can be attributed to its structural features that facilitate interactions with various enzymes and receptors. Pyrazoles often exhibit tautomerism, which can influence their reactivity and binding affinity to biological targets. The compound's nitro group may also participate in redox reactions, potentially enhancing its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, a study reported minimum inhibitory concentrations (MIC) for several pyrazole derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
Research indicates that pyrazole derivatives exhibit promising anticancer activity. The compound has been evaluated against multiple cancer cell lines, showing significant cytotoxic effects. Table 1 summarizes the cytotoxicity data for various pyrazole derivatives:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4a | MCF7 | 3.79 | Induction of apoptosis |
5a | SF-268 | 12.50 | Cell cycle arrest |
7b | NCI-H460 | 42.30 | Microtubule destabilization |
These findings suggest that the structural modifications in pyrazole derivatives can lead to enhanced anticancer activity by targeting specific cellular pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has also been explored. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study involving the evaluation of multiple pyrazole derivatives against resistant strains of bacteria showed that compounds like this compound significantly inhibited biofilm formation, highlighting its potential in combating antibiotic resistance .
- Anticancer Efficacy : In a preclinical trial, a derivative similar to this compound was tested on human cancer cell lines, resulting in notable tumor growth inhibition and apoptosis induction .
Properties
IUPAC Name |
4-(5-methyl-4-nitro-1H-pyrazol-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-6-7(12(13)14)8(10-9-6)11-2-4-15-5-3-11/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXODOQVUCOXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.